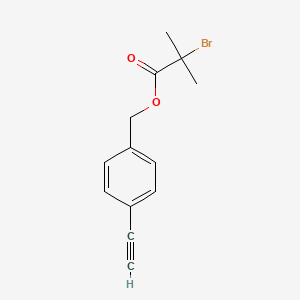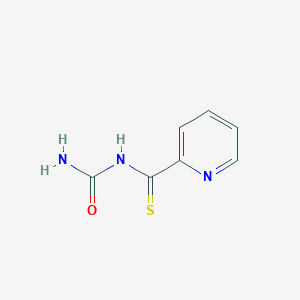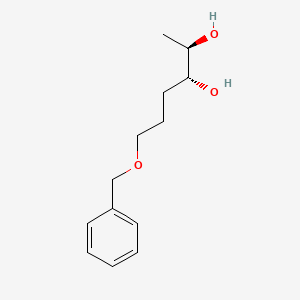![molecular formula C10H14O B12603465 1-[(1S)-1-Methoxyethyl]-4-methylbenzene CAS No. 646041-13-6](/img/structure/B12603465.png)
1-[(1S)-1-Methoxyethyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the larger family of aromatic ethers, which are known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene typically involves the etherification of 4-methylphenol (p-cresol) with (S)-1-chloro-1-methoxyethane. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1S)-1-Methoxyethyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation with Cl2 in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Formation of p-methylbenzaldehyde or p-methylbenzoic acid.
Reduction: Formation of p-methylphenethyl alcohol.
Substitution: Formation of p-chloromethylphenethyl methyl ether or p-nitromethylphenethyl methyl ether.
Applications De Recherche Scientifique
1-[(1S)-1-Methoxyethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor, and as a solvent or reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(1S)-1-Methoxyethyl]-3-methylbenzene: Similar structure but with the methoxyethyl group in the meta position.
1-[(1S)-1-Methoxyethyl]-2-methylbenzene: Similar structure but with the methoxyethyl group in the ortho position.
4-Methoxyethylbenzene: Lacks the chiral center and the additional methyl group.
Uniqueness
1-[(1S)-1-Methoxyethyl]-4-methylbenzene is unique due to its specific substitution pattern and chiral center, which can influence its physical and chemical properties, as well as its interactions with biological systems. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
646041-13-6 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-[(1S)-1-methoxyethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3/t9-/m0/s1 |
Clé InChI |
YSRMSSIQHAGCQB-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H](C)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)



![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)


![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)



![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)

